Lipophilicity (logP) Comparison: Benzyloxy vs. Hydroxy, Methoxy, and Unsubstituted Analogs
N-(4-Benzyloxy-phenyl)-2-chloro-acetamide exhibits a calculated logP of 3.52, representing a 2.63 log unit increase over 2-chloro-N-(4-hydroxyphenyl)acetamide (logP 0.89) and a >1.9 log unit increase over N-phenyl-2-chloroacetamide (logP ~1.6) . In the N-substituted phenyl-2-chloroacetamide series, higher lipophilicity has been directly correlated with enhanced antimicrobial activity against Gram-positive bacteria including MRSA, attributed to improved penetration through the phospholipid bilayer [1].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.52 |
| Comparator Or Baseline | 2-Chloro-N-(4-hydroxyphenyl)acetamide: logP = 0.89; N-phenyl-2-chloroacetamide: logP ≈ 1.6; 2-Chloro-N-(4-chlorophenyl)acetamide: logP = 2.59; 2-Chloro-N-(4-fluorophenyl)acetamide: logP = 2.18 |
| Quantified Difference | +2.63 vs. 4-hydroxy analog; +1.92 vs. unsubstituted analog; +0.93 vs. 4-chloro analog; +1.34 vs. 4-fluoro analog |
| Conditions | ACD/LogP and XLogP3 calculated values from multiple databases |
Why This Matters
Higher logP translates to greater membrane permeability and is a key selection criterion when designing derivatives intended for intracellular targets or CNS penetration.
- [1] Bogdanović A, Lazić A, Grujić S, Dimkić I, Stanković S, Petrović S. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arch Ind Hyg Toxicol. 2021;72(1):70-79. doi:10.2478/aiht-2021-72-3507 View Source
